molecular formula C15H21NO5 B176447 Boc-2-Methoxy-L-Phenylalanine CAS No. 143415-63-8

Boc-2-Methoxy-L-Phenylalanine

Cat. No. B176447
M. Wt: 295.33 g/mol
InChI Key: QMHKMTAKTUUKEK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-Methoxy-L-Phenylalanine is an unnatural amino acid derived from a C-H Activation methodology . It is also known as (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid .


Synthesis Analysis

The synthesis of Boc-2-Methoxy-L-Phenylalanine involves a Pd-mediated C-C bond formation, which can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of Boc-2-Methoxy-L-Phenylalanine is represented by the empirical formula C15H21NO5 . Its molecular weight is 295.33 .


Chemical Reactions Analysis

Boc-2-Methoxy-L-Phenylalanine is suitable for Boc solid-phase peptide synthesis and C-H Activation .


Physical And Chemical Properties Analysis

Boc-2-Methoxy-L-Phenylalanine is a white to off-white solid . It has a melting point of 157 °C . The compound should be stored at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

  • Specific Scientific Field: Chemistry, specifically C-H Activation Methodology .
  • Summary of the Application: Boc-2-Methoxy-L-Phenylalanine is an unnatural amino acid derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers . This methodology involves the formation of a C-C bond, which is a fundamental process in organic chemistry.
  • Methods of Application or Experimental Procedures: The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . The specific technical details or parameters of this procedure are not provided in the sources.
  • Results or Outcomes: The outcome of this application is the successful synthesis of Boc-2-Methoxy-L-Phenylalanine, an unnatural amino acid . No quantitative data or statistical analyses are provided in the sources.

Safety And Hazards

While specific safety and hazard information for Boc-2-Methoxy-L-Phenylalanine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHKMTAKTUUKEK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-Methoxy-L-Phenylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Noureldin, J Richards, H Kothayer, MM Baraka… - RSC …, 2022 - pubs.rsc.org
… Prepared from 5-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine (4) (0.2 g, 0.82 mmol) and N-Boc-2-methoxy-L-phenylalanine (0.27 g, 0.902 mmol). Product collected by …
Number of citations: 5 pubs.rsc.org

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